

An In-depth Technical Guide to the Synthesis of 2,5-Difluorobenzenethiol

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Compound of Interest

Compound Name: 2,5-Difluorobenzenethiol

Cat. No.: B1350833

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for **2,5-difluorobenzenethiol**, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details two principal routes starting from commercially available precursors: 2,5-difluoroaniline and 1-bromo-2,5-difluorobenzene. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations to facilitate practical application in a laboratory setting.

Executive Summary

The synthesis of **2,5-difluorobenzenethiol** can be effectively achieved through two main strategies: the diazotization of 2,5-difluoroaniline followed by reaction with a sulfur source, and the nucleophilic aromatic substitution of a suitable 1-halo-2,5-difluorobenzene. The diazotization route offers multiple variations, including the formation and subsequent reduction of a sulfonyl chloride intermediate or direct conversion using a xanthate salt. The nucleophilic aromatic substitution pathway provides a more direct approach. This guide will explore these methods, providing the necessary data and protocols for their successful implementation.

Data Presentation

The following tables summarize the key quantitative data for the different synthetic pathways to **2,5-Difluorobenzenethiol**.

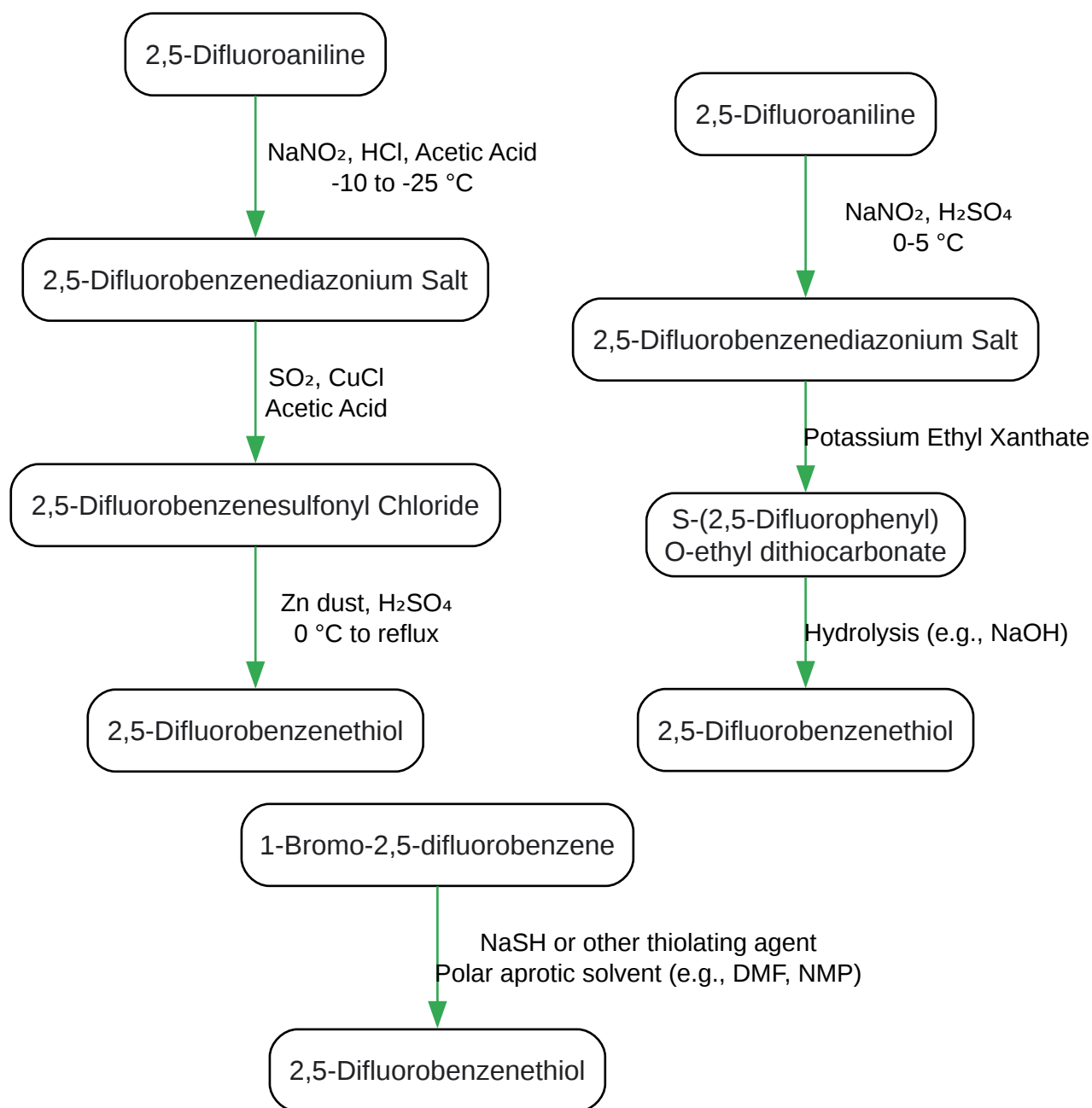
Parameter	2,5-Difluorobenzenesulfonyl Chloride	2,5-Difluorobenzenethiol
Starting Material	2,5-Difluoroaniline	2,5-Difluorobenzenesulfonyl Chloride
Molecular Formula	C ₆ H ₃ ClF ₂ O ₂ S	C ₆ H ₄ F ₂ S
Molecular Weight	212.60 g/mol	146.16 g/mol
Typical Yield	87%	>80% (estimated)
Purity	>97%	>98% (after purification)
Boiling Point	65-70 °C (0.5 mmHg)[1]	Not explicitly reported, requires vacuum distillation
Density	1.58 g/mL at 25 °C	Not explicitly reported

Synthesis Pathway 1: From 2,5-Difluoroaniline via Diazotization

This versatile route begins with the diazotization of 2,5-difluoroaniline to form a diazonium salt, which can then be converted to the target thiol through several methods.

Pathway 1A: Via Sulfonyl Chloride Intermediate

This two-step approach involves the initial formation of 2,5-difluorobenzenesulfonyl chloride, followed by its reduction to **2,5-difluorobenzenethiol**.



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References

- 1. chemicalbook.com [chemicalbook.com]
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